molecular formula C12H16FN B13316545 N-[1-(2-Fluorophenyl)propyl]cyclopropanamine

N-[1-(2-Fluorophenyl)propyl]cyclopropanamine

Cat. No.: B13316545
M. Wt: 193.26 g/mol
InChI Key: QKOPIFDUXHTPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-Fluorophenyl)propyl]cyclopropanamine is a chemical compound with the molecular formula C12H16FN It is characterized by the presence of a fluorophenyl group attached to a propyl chain, which is further connected to a cyclopropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Fluorophenyl)propyl]cyclopropanamine typically involves the reaction of 2-fluorophenylpropylamine with cyclopropanecarboxylic acid or its derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity. Purification steps, including crystallization and chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Fluorophenyl)propyl]cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as hydroxide ions or amines replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols or amines

    Substitution: Formation of hydroxylated or aminated derivatives

Scientific Research Applications

N-[1-(2-Fluorophenyl)propyl]cyclopropanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2-Fluorophenyl)propyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine
  • N-[1-(3-Fluorophenyl)propyl]cyclopropanamine
  • N-[1-(4-Fluorophenyl)propyl]cyclopropanamine

Uniqueness

N-[1-(2-Fluorophenyl)propyl]cyclopropanamine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

N-[1-(2-fluorophenyl)propyl]cyclopropanamine

InChI

InChI=1S/C12H16FN/c1-2-12(14-9-7-8-9)10-5-3-4-6-11(10)13/h3-6,9,12,14H,2,7-8H2,1H3

InChI Key

QKOPIFDUXHTPAH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1F)NC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.